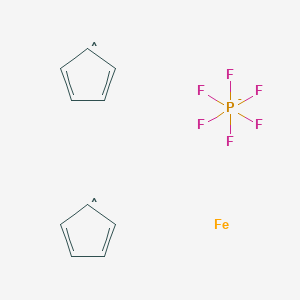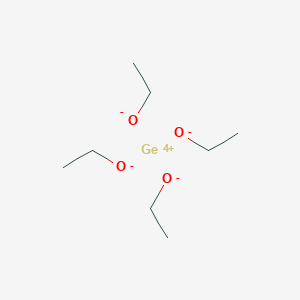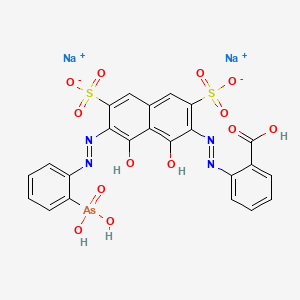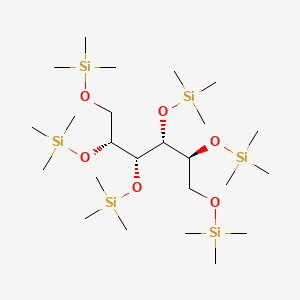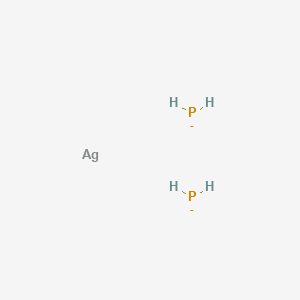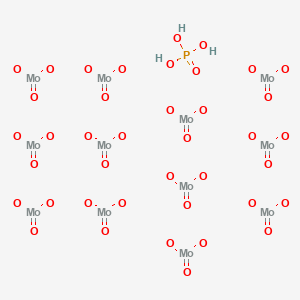
germanium magnesium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium magnesium trioxide is a compound that combines germanium and magnesium with oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: Germanium magnesium trioxide can be synthesized through various methods. One common approach involves the reaction of germanium dioxide with magnesium oxide under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete formation of the trioxide compound.
Industrial Production Methods: In industrial settings, this compound can be produced using mechanochemical methods. This involves the use of ball milling techniques to facilitate the reaction between germanium dioxide and magnesium oxide. This method is advantageous as it is environmentally benign and allows for the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Germanium magnesium trioxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen, which can reduce the compound to its elemental forms, and various acids and bases that can facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reduction reactions with hydrogen can yield elemental germanium and magnesium, while oxidation reactions can produce higher oxides of germanium and magnesium .
Scientific Research Applications
Germanium magnesium trioxide has several scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions. In biology and medicine, germanium compounds have been studied for their potential therapeutic effects, including anti-inflammatory and antioxidant properties . In industry, this compound is used in the production of semiconductors and optical devices due to its excellent electronic properties .
Mechanism of Action
The mechanism of action of germanium magnesium trioxide involves its interaction with molecular targets and pathways in biological systems. For instance, germanium compounds can modulate immune responses and reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines . The compound’s effects on cellular pathways are still being studied to fully understand its potential therapeutic applications.
Comparison with Similar Compounds
Germanium magnesium trioxide can be compared with other similar compounds, such as germanium dioxide and magnesium oxide. While germanium dioxide is primarily used in the production of semiconductors and optical fibers, magnesium oxide is widely used as a refractory material and in the production of ceramics . The unique combination of germanium and magnesium in this compound provides distinct properties that make it suitable for specific applications in research and industry.
List of Similar Compounds:- Germanium dioxide
- Magnesium oxide
- Germanium tetrachloride
- Magnesium hydroxide
Properties
CAS No. |
12025-12-6 |
|---|---|
Molecular Formula |
GeMgO3 |
Molecular Weight |
144.93 g/mol |
IUPAC Name |
magnesium;germanium(4+);oxygen(2-) |
InChI |
InChI=1S/Ge.Mg.3O/q+4;+2;3*-2 |
InChI Key |
KKBCUQDLSDJDFM-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Mg+2].[Ge+4] |
Synonyms |
germanium magnesium trioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


